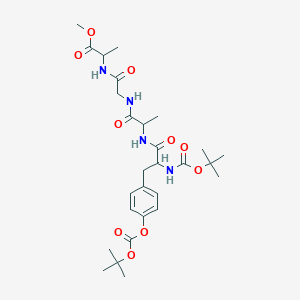

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Description

Properties

IUPAC Name |

methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O10/c1-16(22(34)29-15-21(33)30-17(2)24(36)39-9)31-23(35)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,16-17,20H,14-15H2,1-9H3,(H,29,34)(H,30,33)(H,31,35)(H,32,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXVBVRGZUTEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Dl Tyr Boc Dl Ala Gly Dl Ala Ome and Analogous Peptide Structures

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also referred to as classical synthesis, involves the sequential coupling of amino acids or peptide fragments in a homogenous solution. csbio.comyoutube.com This method allows for the purification and characterization of intermediate products at each stage, ensuring high purity of the final peptide. csbio.com For a relatively short sequence like Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, two primary strategies are applicable: fragment condensation and stepwise elongation.

Fragment Condensation Strategies for Oligopeptide Assembly

The fragment condensation approach involves the synthesis of smaller, protected peptide segments which are then coupled together to form the final, larger peptide chain. slideshare.netspringernature.com This convergent strategy can be more efficient for larger peptides as it allows for parallel synthesis of the fragments. slideshare.net

For the target molecule, a potential fragment condensation strategy would involve the synthesis of two dipeptide units, for instance:

Fragment A: Boc-DL-Tyr(Boc)-DL-Ala-OH

Fragment B: H-Gly-DL-Ala-OMe

These fragments would be synthesized separately and then coupled using a suitable activating agent to form the final tetrapeptide. This method is a cornerstone of classical solution synthesis for peptides exceeding approximately five amino acids in length. springernature.com The synthesis of similar di- and tripeptide fragments, such as Oc-Gly-Ala-OMe and Boc-Ala-Ile-Leu-OMe, has been demonstrated in the total synthesis of natural products. acs.org The key challenge in fragment condensation is minimizing racemization at the C-terminal residue of the activated peptide fragment.

Conceptual Fragmentation Plan:

| Fragment A | Fragment B | Coupling Reagent | Final Product |

| Boc-DL-Tyr(Boc)-DL-Ala-OH | H-Gly-DL-Ala-OMe | EDC/HOBt, T3P® | This compound |

Stepwise Elongation Techniques and Optimization

Stepwise elongation is a linear approach where the peptide chain is built one amino acid at a time, typically from the C-terminus to the N-terminus. slideshare.netnih.gov For this compound, the synthesis would commence with DL-Alanine methyl ester (H-DL-Ala-OMe).

The general cycle involves:

Coupling the C-terminal amino acid ester with the subsequent N-protected amino acid (e.g., Boc-Gly-OH).

Deprotection of the N-terminus to expose a free amine.

Coupling of the next N-protected amino acid.

This cycle is repeated until the full peptide sequence is assembled.

Recent advancements have focused on optimizing this process to be faster and more sustainable. For example, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can facilitate rapid and efficient peptide bond formation in minutes with minimal epimerization. nih.gov Furthermore, liquid-phase peptide synthesis (LPPS) methodologies, such as the AJIPHASE® technology, combine the benefits of solution-phase synthesis with improved workup procedures. researchgate.netajinomoto.com This technique uses a solubility-enhancing anchor molecule, allowing for the purification of intermediate peptides by simple extraction or precipitation, thus avoiding the need for chromatography at each step. researchgate.netajinomoto.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. csbio.comnih.gov This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. nih.goviris-biotech.deiris-biotech.de

Boc-Strategy in SPPS and its Advantages

The Boc/Bzl strategy was one of the first standard protocols developed for SPPS. peptide.com It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group. csbio.compeptide.com

The synthesis cycle proceeds as follows:

The C-terminal amino acid (DL-Ala) is attached to a suitable resin.

The temporary Boc protecting group on the N-terminus is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). csbio.compeptide.com

The next Boc-protected amino acid (e.g., Boc-Gly-OH) is coupled to the newly exposed amine.

These deprotection and coupling steps are repeated iteratively.

Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups (often benzyl-based, Bzl) are removed simultaneously using a very strong acid, such as hydrofluoric acid (HF). csbio.compeptide.com

One key advantage of the Boc strategy is that the repeated acid deprotection steps generate a protonated amine at the N-terminus of the growing peptide chain. This positive charge can help to disrupt intermolecular hydrogen bonding, which can lead to peptide aggregation, particularly in hydrophobic sequences. peptide.com This makes Boc-SPPS a favorable choice for the synthesis of difficult or aggregation-prone peptides. biosynth.com

Comparison with Alternative Protecting Group Strategies

The most common alternative to the Boc strategy is the Fmoc/tBu approach. This strategy uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection. peptide.comamericanpeptidesociety.org The choice between these two strategies depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org

The Fmoc group is removed under mild basic conditions, typically with piperidine, while the side-chain protecting groups (tert-butyl, tBu) and the resin linkage are acid-labile, cleaved with TFA. peptide.comamericanpeptidesociety.org This orthogonality, where the protecting groups are removed by chemically distinct mechanisms, is a significant feature. biosynth.com The milder final cleavage conditions of the Fmoc strategy make it particularly suitable for synthesizing peptides that are sensitive to strong acids, such as those containing O-glycosylations or sulfations. biosynth.com While Fmoc chemistry has become more prevalent due to its milder conditions and suitability for automation, the Boc strategy remains valuable for specific applications, including the synthesis of short peptides and sequences prone to issues under basic conditions. americanpeptidesociety.org

Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Trifluoroacetic acid (TFA) peptide.com | Piperidine in DMF americanpeptidesociety.org |

| Side-Chain Protection | Typically Benzyl (Bzl) based | tert-Butyl (tBu) based |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) peptide.com | Trifluoroacetic acid (TFA) peptide.com |

| Key Advantage | Reduces aggregation in hydrophobic sequences. peptide.com | Milder overall conditions; suitable for acid-sensitive modifications. biosynth.com |

| Primary Limitation | Requires harsh, strong acid for final cleavage. americanpeptidesociety.org | Base-labile peptides (e.g., depsipeptides) can be problematic. biosynth.com |

Chemoenzymatic Synthesis Routes for Peptide Scaffolds and Selectivity

Chemoenzymatic peptide synthesis (CEPS) leverages enzymes as catalysts to form peptide bonds. This approach offers significant advantages, including mild reaction conditions and high selectivity, which often circumvents the need for complex protection and deprotection steps. nih.govmdpi.com Enzymes, such as proteases (e.g., papain, α-chymotrypsin) or engineered ligases, can operate with high stereoselectivity, eliminating the risk of racemization that can be a major side reaction in purely chemical coupling methods. nih.gov

The enzymatic approach is particularly valuable for its chemoselectivity, allowing for the formation of peptide bonds without protecting reactive side chains. nih.gov While synthesizing complex polypeptides entirely through enzymatic means can be challenging, it is a powerful tool for specific couplings or fragment condensations. nih.gov For instance, enzymes can be used to couple unprotected amino acids or peptide fragments in aqueous solutions, aligning with the principles of green chemistry. nih.govnih.gov The selectivity of enzymes can also be exploited for site-selective modifications of peptides and proteins, as demonstrated with engineered penicillin G acylases for modifying insulin. researchgate.net This high degree of control makes chemoenzymatic routes an attractive, albeit specialized, strategy for constructing peptide scaffolds. nih.govuni-marburg.de

Advanced Methods for Introducing Racemic Amino Acids into Peptide Sequences

Chemical Synthesis Strategies:

In the context of synthesizing this compound, a common approach is the use of racemic amino acid derivatives as building blocks. For this specific tetrapeptide, commercially available Boc-DL-Ala-OH could be used directly in the coupling steps. Similarly, Boc-DL-Tyr(Boc)-OH can either be sourced or synthesized.

The synthesis of the peptide would typically proceed in a stepwise manner, either from the C-terminus to the N-terminus (the standard direction in solid-phase peptide synthesis) or through fragment condensation in solution-phase synthesis. wikipedia.org A plausible solution-phase synthesis could involve the following steps:

Dipeptide Formation: Coupling of Boc-Gly-OH with H-DL-Ala-OMe to yield Boc-Gly-DL-Ala-OMe. The resulting diastereomers could potentially be separated at this stage, although it is often more practical to carry the mixture through to the final product.

Tripeptide Formation: Deprotection of the Boc group from Boc-Gly-DL-Ala-OMe and subsequent coupling with Boc-DL-Ala-OH to form Boc-DL-Ala-Gly-DL-Ala-OMe.

Tetrapeptide Formation: Deprotection of the N-terminal Boc group and final coupling with Boc-DL-Tyr(Boc)-OH to yield the target peptide, this compound.

Throughout this process, the prevention of racemization at the chiral centers of the already incorporated amino acids during the activation of the incoming carboxyl group is paramount. The use of coupling reagents known to suppress racemization, such as those based on phosphonium (B103445) or uranium salts (e.g., HBTU, HATU) in the presence of an additive like N-hydroxytriazole (HOAt), is crucial. researchgate.net

Enzymatic Methods:

While less common for the synthesis of protected, non-natural peptides, enzymatic methods for the incorporation of D-amino acids are a growing field of interest. asm.org Racemases are enzymes that can interconvert L-amino acids to their D-counterparts. nih.gov In a biocatalytic approach, a specific racemase could be used to generate a racemic mixture of an amino acid precursor, which could then be incorporated into the peptide chain using other enzymes like ligases. For instance, D-alanine-D-alanine ligase is an enzyme that specifically joins two D-alanine residues, though its substrate specificity limits its broad applicability. asm.org

Another enzymatic strategy involves the use of nonribosomal peptide synthetases (NRPSs). Some NRPS adenylation domains have been shown to activate D-amino acids, which can then be incorporated into a growing peptide chain. asm.org This approach offers a one-pot procedure for dipeptide synthesis containing D-amino acids.

Table 1: Comparison of Methods for Introducing Racemic Amino Acids

| Method | Advantages | Disadvantages | Applicability to this compound |

| Chemical Synthesis with Racemic Precursors | Direct; relatively straightforward for standard peptide synthesis workflows. | Results in a mixture of diastereomers requiring separation; risk of racemization during coupling. | Highly applicable and the most probable route for laboratory-scale synthesis. |

| Enzymatic (e.g., Racemases, NRPSs) | High stereoselectivity; environmentally friendly reaction conditions. | Limited substrate scope; enzymes may not be compatible with protected amino acids or organic solvents. | Less likely for this specific protected peptide, but promising for analogous unprotected structures. |

Purification and Isolation Techniques for Synthetic Peptides

The purification of a synthetic peptide containing racemic amino acids, such as this compound, presents a significant challenge due to the presence of multiple diastereomers. Diastereomers have different physicochemical properties, which allows for their separation using various chromatographic techniques. dntb.gov.ua

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the most widely used and versatile method for the purification of synthetic peptides. thermofisher.combachem.com The separation is based on the differential hydrophobicity of the peptides. In the case of diastereomers, the different spatial arrangement of the side chains can lead to subtle differences in their interaction with the hydrophobic stationary phase (typically C8 or C18 alkyl chains), resulting in different retention times. nih.gov

For the purification of this compound, a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA), would be employed. bachem.com The various diastereomers (LLLL, LLDL, LDLL, etc.) would ideally elute as distinct peaks, allowing for their isolation. The success of the separation depends on the resolution of the column and the optimization of the elution gradient.

Other Chromatographic Techniques:

While RP-HPLC is the workhorse of peptide purification, other techniques can be employed, especially for challenging separations or as part of a multi-step purification strategy. waters.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. thermofisher.com This method is generally less effective for separating diastereomers of the same peptide, as their molecular size is identical. However, it can be useful for removing larger or smaller impurities.

Chiral Chromatography: In some cases, chiral stationary phases can be used to separate enantiomers. waters.com For a mixture of diastereomers, an achiral column is typically sufficient, as the diastereomers themselves are not mirror images. However, for analytical purposes to confirm the presence of different stereoisomers, chiral chromatography can be a powerful tool.

Table 2: Overview of Peptide Purification Techniques

| Technique | Principle of Separation | Application to Diastereomer Separation |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | The primary and most effective method for separating peptide diastereomers. dntb.gov.uanih.gov |

| Ion-Exchange Chromatography (IEC) | Net Charge | Can be effective if diastereomers exhibit different pKa values. waters.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Generally not suitable for separating diastereomers. thermofisher.com |

| Chiral Chromatography | Chiral Recognition | Used for separating enantiomers, but can also aid in analyzing diastereomeric mixtures. waters.com |

Advanced Structural Elucidation of this compound

The comprehensive structural analysis of the protected tetrapeptide, this compound, necessitates the application of advanced spectroscopic techniques. Due to the presence of multiple chiral centers with mixed (DL) configurations, this peptide exists as a mixture of diastereomers. The conformational landscape is therefore complex, with each stereoisomer potentially adopting a unique set of preferred solution-state structures. The following sections detail the spectroscopic methodologies employed to characterize the conformational properties of such a peptide, with the understanding that experimental spectra would reflect this isomeric complexity. For clarity, the discussion and data tables will focus on the analytical approach for a single representative stereoisomer.

**3.1. Spectroscopic Analysis for Conformational Characterization

** The determination of the three-dimensional structure of peptides in solution relies heavily on a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide complementary information regarding bond connectivity, spatial proximities of atoms, secondary structure content, and hydrogen bonding patterns.

NMR spectroscopy is an unparalleled tool for defining the solution-state structure and dynamics of peptides. uzh.ch A series of NMR experiments can provide data on torsional angles, interproton distances, and the extent of solvent shielding, which collectively allow for the construction of a detailed three-dimensional model.

Proton (¹H) NMR provides the foundational data for structural elucidation. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, offering initial clues about the peptide's conformation. For instance, α-proton (CαH) chemical shifts that are shifted downfield from random coil values are often indicative of helical structures, whereas upfield shifts can suggest a β-sheet conformation.

The vicinal coupling constant between the amide proton and the α-proton (³J_HNCαH_) is particularly informative. Its magnitude is related to the backbone dihedral angle φ through the Karplus equation. uzh.ch By measuring these coupling constants, it is possible to restrain the possible values for this crucial backbone angle. For example, a small ³J_HNCαH_ value (e.g., ~4 Hz) is characteristic of an α-helical conformation, while a larger value (e.g., ~9 Hz) is consistent with a β-sheet structure. uzh.ch

Interactive Table 1: Illustrative ¹H-NMR Data for a Representative Tetrapeptide Conformer Note: This table presents hypothetical data for a single stereoisomer of Boc-Tyr-Ala-Gly-Ala-OMe in a plausible β-turn conformation. Actual experimental values for the specified DL-mixture would be more complex.

| Residue | Proton | Chemical Shift (δ, ppm) | Coupling Constant (³J, Hz) | Inferred Torsion Angle (φ) |

| Tyr(2) | NH | 8.15 | 7.5 | - |

| CαH | 4.60 | - | -120° | |

| Ala(3) | NH | 7.90 | 8.0 | - |

| CαH | 4.45 | - | -80° | |

| Gly(4) | NH | 8.30 | 5.9 (to Hα1), 7.2 (to Hα2) | - |

| CαH | 3.95, 4.10 | - | +90° | |

| Ala(5) | NH | 7.60 | 7.0 | - |

| CαH | 4.35 | - | -150° |

NOESY is a 2D NMR technique that identifies protons that are close in space (typically < 5 Å), regardless of their covalent bonding. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). pnas.org This allows for the determination of short-range and long-range distance restraints that are critical for defining the peptide's fold. ethz.ch

For tetrapeptides, specific NOE patterns are diagnostic of particular secondary structures like β-turns. For example, a type I or II β-turn involving residues i+1 and i+2 is often characterized by a strong NOE between the amide proton of Ala(3) and the amide proton of Gly(4) or a short distance between the CαH of Ala(3) and the NH of Gly(4). researchgate.net The analysis of flexible molecules requires careful consideration, as observed NOEs represent an average over all conformations present in solution. nih.govd-nb.info

Interactive Table 2: Key NOE Correlations for a Hypothetical β-Turn Conformation This table shows expected short-distance NOEs that would support a folded structure in a representative tetrapeptide.

| Proton 1 | Proton 2 | Distance Classification | Implied Structural Feature |

| Ala(3) CαH | Gly(4) NH | Strong (< 2.5 Å) | Supports β-turn (i to i+1) |

| Gly(4) NH | Ala(5) NH | Medium (< 3.5 Å) | Supports turn/bend structure (i to i+1) |

| Tyr(2) CαH | Ala(3) NH | Strong (< 2.5 Å) | Sequential (i to i+1) |

| Ala(3) NH | Ala(3) CβH | Strong (< 3.0 Å) | Intra-residue |

Variable-temperature (VT) NMR experiments are used to probe the stability of the peptide's conformation and to identify intramolecular hydrogen bonds. acs.org The chemical shifts of amide protons (NH) are monitored over a range of temperatures. researchgate.netnih.gov

Amide protons that are exposed to the solvent typically show a large change in chemical shift with temperature (a steep, negative temperature coefficient, dδ/dT) because their hydrogen bonding with solvent molecules is easily disrupted by thermal energy. proquest.com In contrast, amide protons involved in stable, intramolecular hydrogen bonds are shielded from the solvent and exhibit a much smaller change in chemical shift (a less negative or even positive dδ/dT). nih.govpnas.org A commonly used threshold suggests that protons with a dδ/dT > -4.5 ppb/K are likely involved in hydrogen bonds. nih.govnih.govproquest.com

Interactive Table 3: Representative Amide Proton Temperature Coefficients (dδ/dT) This table provides hypothetical data to illustrate the identification of hydrogen bonds in a folded tetrapeptide.

| Amide Proton | Temperature Coefficient (dδ/dT, ppb/K) | Interpretation |

| Tyr(2) NH | -6.8 | Solvent-exposed |

| Ala(3) NH | -5.2 | Partially solvent-exposed |

| Gly(4) NH | -7.5 | Solvent-exposed |

| Ala(5) NH | -2.1 | Intramolecularly hydrogen-bonded (e.g., C=O of Tyr(2) to NH of Ala(5)) |

Distinct secondary structures give rise to signature spectra:

α-Helix: Negative bands near 222 nm and 208 nm, and a strong positive band around 192 nm. mtoz-biolabs.comunits.it

β-Sheet: A negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.orgmtoz-biolabs.com

β-Turn: Various types exist, but a common feature can be a weak negative band around 225-230 nm and a positive band near 205 nm. mtoz-biolabs.com

Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm. americanpeptidesociety.orgmtoz-biolabs.com

For a flexible tetrapeptide like this compound, the CD spectrum would represent the population-weighted average of all existing conformations. researchgate.netnih.gov The presence of features indicative of β-turns mixed with random coil characteristics would be a likely outcome.

Interactive Table 4: Characteristic Far-UV CD Maxima and Minima for Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn (Type I) | ~205 | ~225 |

| Random Coil | ~212 (weak) | ~198 |

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. For peptides, the amide I (primarily C=O stretching) and amide A (N-H stretching) bands are particularly sensitive to secondary structure and hydrogen bonding. longdom.orgacs.org

The frequency of the amide I band, which appears in the 1600-1700 cm⁻¹ region, is a well-established indicator of secondary structure. acs.org Different conformations result in distinct hydrogen-bonding patterns, which alter the C=O bond strength and thus its stretching frequency.

α-Helix: ~1650-1658 cm⁻¹

β-Sheet: ~1620-1640 cm⁻¹ (strong) and often a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.

β-Turn: ~1660-1685 cm⁻¹

Random Coil: ~1640-1650 cm⁻¹

The amide A band, found around 3300 cm⁻¹, corresponds to the N-H stretching vibration. A "free" NH group (not hydrogen-bonded) absorbs at higher wavenumbers (e.g., >3400 cm⁻¹), while the formation of a hydrogen bond weakens the N-H bond, shifting the absorption to lower wavenumbers (e.g., 3280-3320 cm⁻¹). researchgate.netresearchgate.net The analysis of these bands can therefore confirm the presence and strength of hydrogen bonds suggested by NMR data. acs.org

Interactive Table 5: Characteristic IR Frequencies for Peptide Amide Bands

| Vibrational Mode | Secondary Structure | Characteristic Frequency (cm⁻¹) |

| Amide I (C=O Stretch) | α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 | |

| β-Turn | 1660 - 1685 | |

| Random Coil | 1640 - 1650 | |

| Amide A (N-H Stretch) | Free NH | > 3400 |

| Hydrogen-Bonded NH | 3200 - 3320 |

Advanced Structural Elucidation of Boc Dl Tyr Boc Dl Ala Gly Dl Ala Ome

Spectroscopic Analysis for Conformational Characterization

X-ray Diffraction (XRD) for Solid-State Crystal Structures of Related Peptides

In the context of peptides analogous to Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, PXRD would be instrumental in:

Confirming Crystallinity: Establishing that the synthesized peptide has a regular, repeating atomic structure.

Phase Identification: Differentiating between different crystalline forms (polymorphs), which may exhibit distinct physical properties.

Unit Cell Determination: Providing the dimensions of the basic repeating unit of the crystal structure. mdpi.com

Studies on other protected amino acids and short peptides have successfully utilized PXRD to gain structural insights, even when single crystals suitable for more detailed analysis could not be obtained. researchgate.netacs.org

Conformational Analysis of the Peptide Backbone and Side Chains

The conformation of a peptide is defined by the rotational angles of its backbone (phi, ψ) and the orientation of its amino acid side chains. These conformations are influenced by a variety of factors, including the specific amino acid sequence and the presence of protecting groups.

Short peptides can adopt various secondary structures, with beta-turns being particularly common. wikipedia.org A beta-turn is a region where the polypeptide chain reverses its direction, a feature often facilitated by specific amino acid sequences. wikipedia.orgnih.gov

Beta-Turns: These structures are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the fourth. wikipedia.orgresearchgate.net The presence of a D-amino acid in a peptide sequence can strongly promote the formation of specific types of beta-turns, such as type I' and type II' turns. nih.govpsu.eduacs.org For instance, peptides containing a D-Pro-Xaa sequence are known to favor the nucleation of type II' β-turns. acs.org

Helical Conformations: While less common for a short tetrapeptide, localized helical turns, such as a 3₁₀-helix, can occur, particularly when stabilized by specific interactions. acs.org

Extended Conformations: In this arrangement, the peptide backbone is stretched out. This conformation is a fundamental component of beta-sheets in larger proteins.

Given the DL-Ala residues in this compound, the formation of a beta-turn is a strong possibility. The exact type of turn would be influenced by which residue occupies the crucial i+1 and i+2 positions within the turn.

The incorporation of both D- and L-amino acids significantly impacts a peptide's conformational possibilities. psu.edu While L-amino acids predominantly favor negative phi (φ) angles, D-amino acids prefer positive φ values. psu.edu This stereochemical difference introduces kinks and turns in the peptide backbone that would be less favorable in an all-L or all-D sequence.

Increased Flexibility: The presence of glycine, with its lack of a side chain, provides a high degree of rotational freedom around its alpha-carbon. nih.govkhanacademy.orgyoutube.com This flexibility can facilitate the adoption of conformations that might be sterically hindered by other amino acids. nih.gov

Conformational Constraint: Conversely, the bulky Boc-protected tyrosine side chain would impose significant steric constraints, limiting the accessible conformational space in its vicinity. The interaction between this large group and the adjacent DL-alanine could further direct the peptide's fold.

Neighboring Residue Effect: The conformation of a particular amino acid is also influenced by its neighbors. pnas.org A bulky neighbor can shield adjacent peptide groups from the solvent, affecting their local conformation. pnas.org

Table 1: Conformational Propensities of Residues in this compound

| Residue | Key Structural Feature | Likely Conformational Influence | Supporting Evidence |

|---|---|---|---|

| Boc-DL-Tyr(Boc) | Bulky N-terminal and side-chain protecting groups | Steric hindrance, limits local conformational space | General principles of peptide structure |

| DL-Ala | Presence of both D and L enantiomers | Promotes turn structures (e.g., beta-turns) | nih.govpsu.eduacs.org |

| Gly | Achiral, no side chain | High conformational flexibility, can accommodate various backbone angles | nih.govkhanacademy.orgyoutube.com |

| DL-Ala | Presence of both D and L enantiomers | Promotes turn structures (e.g., beta-turns) | nih.govpsu.eduacs.org |

| OMe | C-terminal methyl ester | Blocks carboxylate, prevents zwitterion formation, influences hydrogen bonding potential | General chemical principles |

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial for stabilizing the secondary structure of peptides and for mediating their interactions with other molecules. acs.orgnih.gov They can form both within a single peptide molecule (intramolecular) and between different peptide molecules (intermolecular).

Table 2: Potential Hydrogen Bonds in this compound

| Bond Type | Potential Donor | Potential Acceptor | Structural Significance | Supporting Evidence |

|---|---|---|---|---|

| Intramolecular (Backbone) | Amide N-H of Ala(4) | Carbonyl C=O of Tyr(1) | Stabilization of a β-turn | wikipedia.orgrsc.org |

| Intramolecular (Protecting Group) | Amide N-H of Tyr(1) or Ala(2) | Carbonyl C=O of Boc group | Influences local conformation | mdpi.com |

| Intermolecular | Backbone Amide N-H | Backbone Carbonyl C=O of an adjacent molecule | Crystal lattice packing | researchgate.net |

Computational and Theoretical Investigations of Boc Dl Tyr Boc Dl Ala Gly Dl Ala Ome

Molecular Mechanics (MM) Energy Minimizations for Conformational Landscapes

Molecular mechanics (MM) serves as a foundational computational technique to map the potential energy surface of a peptide and identify its stable conformations. By representing the molecule as a collection of atoms connected by springs (bonds), MM force fields calculate the potential energy of a given three-dimensional structure. Energy minimization algorithms systematically alter the coordinates of the atoms to find local and global energy minima, which correspond to the most probable, stable conformations of the molecule.

For Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, MM calculations would be employed to explore the vast conformational space arising from the rotational freedom of its backbone dihedral angles (φ, ψ) and side chains. The presence of bulky tert-butyloxycarbonyl (Boc) protecting groups on the N-terminus and the tyrosine side chain introduces significant steric constraints that limit the accessible conformations. organic-chemistry.orgpeptide.com MM methods, such as those using the TRIPOS or similar force fields, can effectively compute the potential energy of various conformers. nih.gov These calculations are computationally efficient, making them suitable for an initial broad search of the conformational landscape. nih.govnih.gov The output is a set of low-energy structures, providing a static picture of the peptide's preferred shapes.

| Conformer ID | Dominant Secondary Structure Motif | Relative Potential Energy (kcal/mol) | Key Intramolecular H-Bonds |

|---|---|---|---|

| Conf-01 | Extended/β-strand | 0.00 | 1 |

| Conf-02 | Type II β-turn (at Gly-Ala) | +1.5 | 2 |

| Conf-03 | Folded/Globular | +2.8 | 3 |

| Conf-04 | Type I' β-turn (at Ala-Gly) | +4.1 | 2 |

Molecular Dynamics (MD) Simulations for Dynamic Conformations and Solvation Effects

While MM provides a static view, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the molecule's dynamic behavior to be observed. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the peptide's conformation evolves over time. This is crucial for understanding a peptide's flexibility, folding pathways, and interactions with its environment, such as a solvent. youtube.com

For this compound, all-atom MD simulations in an explicit solvent (like water) would reveal how the peptide samples different conformations, transitions between them, and how its structure is influenced by surrounding solvent molecules. nih.govnih.gov

Peptides in solution rarely exist as a single, rigid structure; instead, they populate an ensemble of interconverting conformations in a dynamic equilibrium. acs.org MD simulations are the primary tool for exploring these equilibria. For a peptide like this compound, with its mixed chirality, the conformational flexibility can be distinct and complex. nih.gov The simulation would show the peptide transitioning between extended, folded, and partially folded states. By analyzing the simulation trajectory over a sufficient timescale (nanoseconds to microseconds), one can determine the probability distribution of different conformations and the free energy landscape that governs their equilibria. nih.govrutgers.edu

| Conformational Family | Description | Population (%) | Average Radius of Gyration (Rg) (nm) |

|---|---|---|---|

| Extended | Linear, unfolded β-strand like structures | 45% | 0.85 |

| Turn-like | Structures containing one or more β-turns | 35% | 0.62 |

| Collapsed | Compact, globular structures driven by hydrophobic collapse | 15% | 0.51 |

| Other | Transient, random coil states | 5% | 0.78 |

| Peptide Group | Interaction Type | Average Number of Water H-Bonds | Average H-Bond Lifetime (ps) |

|---|---|---|---|

| Backbone C=O | Acceptor | 5.2 | 1.5 |

| Backbone N-H | Donor | 3.8 | 1.8 |

| Tyr(Boc) C=O | Acceptor | 2.1 | 1.2 |

| Tyr -OH | Donor/Acceptor | 1.5 | 2.5 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathways

For a more accurate description of electronic properties and reaction energetics, Quantum Chemical (QC) calculations are necessary. Density Functional Theory (DFT) is a widely used QC method that provides a good balance between accuracy and computational cost for molecules of this size. nih.gov While MM relies on classical approximations, DFT calculates the electron density of the molecule to determine its energy and properties.

DFT would be used to refine the energies of the most stable conformers identified by MM simulations, providing a more reliable ranking of their stability. nih.govnih.gov It can also be used to calculate key electronic properties such as the molecular dipole moment, the distribution of partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the peptide's reactivity, polarity, and intermolecular interaction potential. Furthermore, DFT can model reaction pathways, for example, the acid-catalyzed removal of the Boc protecting groups. youtube.com

| Property | Calculated Value |

|---|---|

| Total Dipole Moment (Debye) | 5.8 D |

| HOMO Energy (eV) | -6.5 eV |

| LUMO Energy (eV) | -0.8 eV |

| HOMO-LUMO Gap (eV) | 5.7 eV |

Ramachandran Plot Analysis and Conformational Space Mapping

The Ramachandran plot is a fundamental tool in structural biology for visualizing the allowed conformations of an amino acid residue within a peptide chain. wikipedia.org It plots the backbone dihedral angles phi (φ) against psi (ψ). By analyzing the (φ, ψ) angles sampled during an MD simulation for each residue in this compound, a Ramachandran plot can be generated to map its accessible conformational space.

This analysis is particularly insightful for this peptide due to its mixed chirality. The allowed conformational regions for D-amino acids are a mirror image of those for L-amino acids, reflected through the origin (φ=0, ψ=0) of the plot. researchgate.netnih.gov Therefore, the DL-Tyr and DL-Ala residues will show distinct, mirrored sampling patterns. Glycine, lacking a chiral side chain, is conformationally unique and can access a much broader range of (φ, ψ) angles, including regions forbidden to other L-amino acids. uea.ac.uk This analysis provides a residue-specific view of flexibility and structural propensity.

| Residue | Chirality | Most Populated Region | Approximate (φ, ψ) Center |

|---|---|---|---|

| DL-Tyr(Boc) | D/L | β-sheet (L) / D-β-sheet (D) | (-135°, +135°) / (+135°, -135°) |

| DL-Ala | D/L | α-helical (L) / D-α-helical (D) | (-60°, -45°) / (+60°, +45°) |

| Gly | Achiral | β-sheet (L-like) & α-helical (D-like) | (-120°, +140°) & (+75°, +35°) |

| DL-Ala | D/L | β-sheet (L) / D-β-sheet (D) | (-130°, +150°) / (+130°, -150°) |

Prediction of Self-Assembly Behavior from Molecular Interactions

Many peptides, especially those with hydrophobic and aromatic groups, can self-assemble into ordered nanostructures. rsc.org The presence of two bulky, hydrophobic Boc groups and an aromatic tyrosine ring in this compound strongly suggests a propensity for self-assembly or aggregation. nih.govnih.gov This process is driven by a combination of non-covalent interactions, including hydrophobic effects, π–π stacking between tyrosine rings, and intermolecular hydrogen bonding between peptide backbones. nih.govacs.org

Computational methods, particularly coarse-grained or all-atom MD simulations with multiple peptide molecules, can be used to predict this behavior. nih.govnih.gov These simulations can model the initial stages of aggregation, showing how monomers first form small clusters that may then coalesce into larger, more ordered structures like fibrils, tapes, or nanospheres. nih.govrsc.org The final morphology of the self-assembled structure is dictated by the fine balance of intermolecular forces, which is heavily influenced by the peptide's primary sequence and the presence of protecting groups. nih.govnih.gov The hydrophobic Boc groups would likely form a core, shielded from the aqueous solvent, driving the assembly process. nih.govacs.org

| Interaction Type | Contributing Groups | Relative Energy Contribution (%) | Description |

|---|---|---|---|

| Hydrophobic Effect | Boc groups, Ala side chains, Tyr aromatic ring | ~50% | Primary driving force; burial of nonpolar surface area away from water. |

| π-π Stacking | Tyr-Tyr aromatic rings | ~25% | Favorable stacking of aromatic systems between adjacent peptides. |

| Hydrogen Bonding | Backbone N-H and C=O groups | ~20% | Formation of intermolecular β-sheet-like structures. nih.gov |

| Van der Waals | All atoms | ~5% | General, non-specific attractive forces. psu.edu |

Supramolecular Self Assembly of Boc Dl Tyr Boc Dl Ala Gly Dl Ala Ome and Analogous Systems

Principles of Peptide Self-Assembly in Solution and Solid State

The self-assembly of peptides is a thermodynamically driven process where individual peptide molecules spontaneously associate to form ordered aggregates, minimizing the system's free energy. nih.gov This phenomenon is observed in both solution and the solid state and is governed by a delicate balance of attractive and repulsive forces between the constituent molecules. nih.gov The process is akin to a "bottom-up" approach in nanotechnology, where molecular-level information encoded in the peptide sequence directs the formation of larger, intricate structures. wikipedia.org

Role of Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, Hydrophobic Interactions, Electrostatic Interactions

The stability and morphology of self-assembled peptide structures are primarily dictated by a concert of non-covalent interactions. rsc.org While individually weak, their collective action leads to robust and highly ordered architectures. rsc.org

Hydrogen Bonding: This is a critical driving force in peptide self-assembly, particularly through the formation of intermolecular hydrogen bonds between the amide groups of the peptide backbone. rsc.org This interaction promotes the longitudinal packing of peptide monomers, often leading to the formation of β-sheet structures, which are common motifs in self-assembled peptide nanofibers and ribbons. rsc.org

π-Stacking: Aromatic residues, such as the tyrosine in Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, play a significant role through π-π stacking interactions. acs.orgacs.org The interaction between the electron-rich aromatic rings provides additional stability to the assembled structure. acs.org The presence of bulky aromatic terminal groups can be a strong driving force for self-assembly. acs.org

Hydrophobic Interactions: In aqueous environments, the hydrophobic collapse of nonpolar side chains and protecting groups, like the Boc (tert-butoxycarbonyl) groups and the alkyl side chains of alanine, is a major contributor to the self-assembly process. nih.govnih.gov The peptide will arrange itself to minimize the contact between these hydrophobic moieties and water, often leading to the formation of a core-shell structure where the hydrophobic parts are sequestered in the interior. nih.gov

Morphological Characterization of Self-Assembled Architectures

The interplay of non-covalent interactions can give rise to a rich variety of supramolecular structures. The specific morphology is a consequence of the peptide's sequence, stereochemistry, and the assembly conditions.

Formation of Helical Pores, Fibrils, Vesicles, and Supramolecular Columns

Peptide self-assembly can lead to a diverse range of morphologies:

Fibrils and Nanotubes: Extended, one-dimensional structures like fibrils and nanotubes are commonly observed. wikipedia.orgnih.gov These often arise from the hierarchical assembly of β-sheet structures. nih.gov The twisting of β-sheets, influenced by the chirality of the amino acids, can lead to the formation of helical ribbons and nanotubes. acs.org

Vesicles: In some cases, amphiphilic peptides can self-assemble into spherical vesicles, which are hollow spheres with a bilayer membrane. nih.govnih.gov This morphology is particularly common for peptide amphiphiles, where a hydrophilic head is attached to a hydrophobic tail. nih.gov

Supramolecular Columns: The stacking of cyclic peptides or other planar peptide structures can lead to the formation of supramolecular columns. nih.gov

For a peptide like this compound, the bulky Boc groups and the aromatic tyrosine ring would likely favor the formation of fibrillar or tape-like structures driven by hydrophobic interactions and π-stacking.

Microscopic Techniques: Transmission Electron Microscopy (TEM) and Scanning Force Microscopy (SFM)

Visualizing these nanoscale architectures requires high-resolution microscopy techniques:

Transmission Electron Microscopy (TEM): TEM is a powerful tool for characterizing the morphology of self-assembled peptide structures, providing detailed images of fibrils, nanotubes, and vesicles. mdpi.comnih.gov Cryo-TEM, where the sample is flash-frozen in a vitrified state, is particularly useful for observing the structures in a near-native, hydrated environment. mdpi.com

Scanning Force Microscopy (SFM): Also known as Atomic Force Microscopy (AFM), SFM provides three-dimensional topographical information of the sample surface with nanoscale resolution. mdpi.comresearchgate.net It is widely used to visualize the morphology and measure the dimensions of self-assembled peptide nanostructures. nih.gov EFM, a variant of SFM, can provide additional information about the electrostatic properties of the assemblies. nih.gov

Table 1: Microscopic Techniques for Morphological Characterization

| Technique | Information Provided | Advantages |

|---|---|---|

| Transmission Electron Microscopy (TEM) | 2D projection images, internal structure | High resolution, can visualize internal details |

| Scanning Force Microscopy (SFM/AFM) | 3D topographical images, surface features | Can be performed in air or liquid, provides quantitative height information |

Impact of Stereochemistry (DL vs. Enantiopure) on Self-Assembly Pathways and Resulting Structures

The chirality of the constituent amino acids has a profound impact on the self-assembly process and the resulting supramolecular structures. frontiersin.orgnih.gov

The use of a racemic mixture of D- and L-amino acids, as in this compound, introduces stereochemical heterogeneity that can disrupt the formation of highly ordered, homochiral structures. nih.gov While homochiral peptides (composed of all L- or all D-amino acids) often form well-defined, uniform nanofibers with a specific helical twist, heterochiral peptides can lead to different outcomes. frontiersin.orgnih.gov

In some cases, heterochiral systems result in amorphous aggregates or less-defined structures. nih.gov In other instances, a phenomenon known as self-sorting can occur, where the L- and D-enantiomers segregate to form their own homochiral assemblies. nih.gov The presence of alternating D and L amino acids can also lead to unique structures, such as "rippled β-sheet" interfaces. nih.gov The mechanical and thermal stability of heterochiral assemblies are often lower than their homochiral counterparts. nih.gov For instance, studies on tyrosine enantiomers have shown that L-Tyr fibrils can exhibit significantly higher rigidity and optical transparency compared to D-Tyr and DL-Tyr fibrils, suggesting differences in molecular packing. d-nb.info

Modulation of Self-Assembly through Environmental Factors (e.g., Solvent, Concentration, Temperature, pH)

The self-assembly of peptides is highly sensitive to external environmental conditions, which can be used to control the resulting nanostructures. nih.govfrontiersin.org

Solvent: The choice of solvent can dramatically influence the morphology of the self-assembled structures. medchemexpress.com For example, dissolving a peptide in an organic solvent before dilution in an aqueous buffer can lead to different fibrillar morphologies compared to direct dissolution in the buffer. medchemexpress.com This is because the initial conformation of the peptide in the organic solvent can influence the subsequent assembly pathway. medchemexpress.com

Concentration: Peptide concentration is a critical parameter, with self-assembly typically occurring above a certain critical aggregation concentration. The concentration can also influence the type of structure formed. For example, at low concentrations, spherical micelles might be favored, while at higher concentrations, fibrillar structures may dominate. mdpi.com

Temperature: Temperature affects the kinetic and thermodynamic aspects of self-assembly. acs.org In some systems, an increase in temperature can promote the formation of more ordered structures, while in others it can lead to disassembly.

pH: For peptides with ionizable side chains, pH is a key modulator of self-assembly. nih.gov Changes in pH can alter the charge state of the peptide, thereby affecting the electrostatic interactions and leading to morphological transitions. nih.gov For instance, a peptide might self-assemble into nanofibers at a specific pH where it is neutral but be soluble at a pH where it is charged. nih.gov

Table 2: Influence of Environmental Factors on Peptide Self-Assembly

| Factor | Effect on Self-Assembly | Example |

|---|---|---|

| Solvent | Influences initial peptide conformation and subsequent assembly pathway. | Different fibril morphologies observed when peptides are pre-dissolved in organic solvents versus directly in buffer. medchemexpress.com |

| Concentration | Assembly occurs above a critical concentration; can dictate morphology. | Spherical micelles at low concentrations, fibrils at higher concentrations. mdpi.com |

| Temperature | Affects kinetics and thermodynamics of assembly and stability of structures. | Can control the rate of assembly and degree of fibril lamination. acs.org |

| pH | Modulates electrostatic interactions for peptides with ionizable groups. | pH-triggered formation of nanofibers from soluble peptides. nih.gov |

Peptide-Based Systems as Scaffolds for Supramolecular Materials Science Research

Peptide-based systems are at the forefront of supramolecular materials science, offering a unique platform for the bottom-up fabrication of functional nanostructures. The inherent properties of peptides, such as their biocompatibility, biodegradability, and the vast chemical space offered by the 20 proteinogenic amino acids, make them ideal building blocks for creating materials with tunable properties. nih.govnih.gov The self-assembly of these peptide monomers is driven by a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π–π stacking, and electrostatic forces. nih.gov These interactions guide the spontaneous organization of peptides into well-defined, higher-order structures like nanofibers, nanotubes, nanoribbons, and hydrogels. nih.govmdpi.com

The specific sequence and stereochemistry of the amino acids, along with the presence of protecting groups, play a crucial role in dictating the final morphology and properties of the supramolecular assembly. For instance, the use of protecting groups like the t-butoxycarbonyl (Boc) group can significantly influence the self-assembly process of peptides. A notable example is the self-assembly of Boc-protected analogues of diphenylalanine, which can form distinct structures such as nanotubes and microtapes. rsc.org The chirality of the amino acids is another critical factor, as demonstrated by the self-assembly of tyrosine (Tyr) enantiomers, where L-Tyr fibrils exhibit significantly different mechanical and optical properties compared to D-Tyr and DL-Tyr fibrils. d-nb.info

Research on analogous systems provides insight into how such peptides can form scaffolds for materials science applications. For example, studies on other Boc-protected peptides have shown their ability to form well-ordered nanostructures. The self-assembly of a Boc-protected tripeptide, Boc-γ-Abu-Ala-Trp-OMe, results in the formation of a "nanozipper" structure in the solid state, highlighting the intricate molecular arrangements that can be achieved. researchgate.net Similarly, Boc-L-phenylalanyl-L-tyrosine has been observed to self-assemble into microspheres or microtapes depending on the solvent conditions. rsc.org

The resulting supramolecular structures from these peptide-based systems can serve as versatile scaffolds in various materials science domains. These scaffolds can be designed to be responsive to external stimuli such as pH, temperature, or enzymes, making them "smart" materials. nih.gov For instance, peptide-based hydrogels can act as scaffolds for three-dimensional cell culture, mimicking the natural extracellular matrix and providing a suitable environment for cell growth and proliferation. rsc.org Furthermore, these scaffolds can be functionalized with bioactive sequences to elicit specific cellular responses, making them valuable in tissue engineering and regenerative medicine. nih.govrsc.org

The table below summarizes findings on the self-assembly of various peptide systems analogous to this compound, illustrating the diversity of structures and properties that can be achieved.

| Peptide System | Self-Assembled Structure(s) | Key Findings & Potential Applications | Reference(s) |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Nanotubes, Microtapes | Exhibits dual self-assembly; shows piezoelectric properties when embedded in electrospun fibers. | rsc.org |

| Boc-L-phenylalanyl-L-tyrosine | Microspheres, Microtapes | Solvent-dependent morphology; demonstrates quantum confinement effects. | rsc.org |

| Tyrosine (L, D, and DL forms) | Fibrils | Chirality affects the mechanical rigidity and optical transparency of the resulting fibrils. L-Tyr fibrils are more rigid and transparent. | d-nb.info |

| Boc-γ-Abu-Ala-Trp-OMe | Nanozipper | Forms a highly ordered supramolecular zipper structure in the solid state through non-covalent interactions. | researchgate.net |

| Fmoc-amino acid-poly(oxazoline) systems | Micelles, Nanoparticles | Demonstrates enzyme and temperature-responsive self-assembly, highlighting the potential for smart materials. | mdpi.com |

These examples underscore the potential of peptide-based systems, including those analogous to this compound, to serve as fundamental building blocks for the rational design of advanced supramolecular materials. The precise control over molecular structure allows for the fine-tuning of the resulting material's properties, paving the way for innovations in fields ranging from electronics to biomedicine.

Mechanistic Studies of Boc Dl Tyr Boc Dl Ala Gly Dl Ala Ome in Model Biological Systems in Vitro Focus

In Vitro Investigations of Peptide-Biomolecule Interactions

The in vitro investigation of how peptides interact with biomolecules like enzymes, receptors, and model membranes is crucial for understanding their potential biological functions. For a protected peptide such as Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, these interactions would be significantly influenced by the bulky and hydrophobic tert-Butoxycarbonyl (Boc) protecting groups on the tyrosine residues and the N-terminus.

Analysis of Binding Mechanisms and Specificity

The binding of this compound to a biological target would likely be driven by a combination of hydrophobic interactions, hydrogen bonding, and shape complementarity. The two Boc groups on the tyrosine side chain and the N-terminal Boc group would create significant hydrophobic patches on the peptide, promoting binding to hydrophobic pockets on enzymes or receptors.

The specificity of these interactions would be determined by the precise arrangement of these hydrophobic groups and the potential for hydrogen bonding from the peptide backbone and the C-terminal methyl ester. The D-amino acids (DL-Ala) would induce a specific conformational preference, potentially leading to selective binding to targets that can accommodate non-standard peptide conformations. The lack of deep specificity pockets in some enzymes means that interactions can be shallow and opportunistic, allowing for a broader range of substrates. wikipedia.org

Table 1: Potential Intermolecular Forces in Peptide-Biomolecule Interactions

| Type of Interaction | Contributing Moieties of the Peptide | Potential Biomolecular Partner |

|---|---|---|

| Hydrophobic Interactions | Boc groups, Alanine methyl groups, Tyrosine aromatic ring | Hydrophobic pockets in enzymes or receptors |

| Hydrogen Bonding | Peptide backbone amide and carbonyl groups | Polar residues on the surface of a protein |

| Steric Complementarity | Overall 3D shape of the peptide | Binding site of a specific receptor or enzyme |

Kinetic and Thermodynamic Aspects of Molecular Recognition

The kinetics and thermodynamics of the binding of this compound to a biomolecule would provide insight into the stability of the complex and the mechanism of its formation. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to determine the association (k_on) and dissociation (k_off) rate constants, as well as the enthalpy (ΔH) and entropy (ΔS) of binding.

A high affinity binding would be characterized by a low dissociation constant (K_D), which is the ratio of k_off to k_on. The thermodynamic parameters would reveal the nature of the driving forces. For instance, a negative ΔH would suggest that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. A positive ΔS could indicate that the binding is entropically driven, possibly due to the release of ordered water molecules from the interacting surfaces.

Peptide as a Model System for Understanding Protein Folding and Misfolding Pathways

Short peptides can serve as valuable models for studying the fundamental principles of protein folding and misfolding. The folding of a protein is a complex process by which a linear chain of amino acids adopts a specific three-dimensional structure. wikipedia.org Failure to fold correctly can lead to the formation of misfolded proteins, which can aggregate and contribute to various diseases. wikipedia.orgmpg.de

Misfolding can occur when a protein fails to achieve its native state, often leading to the formation of β-sheet-rich aggregates. wikipedia.org The aggregation of misfolded proteins is a hallmark of many neurodegenerative diseases. wikipedia.orgmpg.de The tyrosine residue in the peptide, with its aromatic side chain, could potentially participate in π-π stacking interactions, which are known to stabilize amyloid-like structures.

Influence of Peptide Sequence and Conformation on Interaction Specificity

The sequence of amino acids in a peptide dictates its three-dimensional conformation, which in turn determines its interaction specificity with other biomolecules. scispace.com The specific sequence of this compound would result in a unique conformational landscape.

Table 2: Predicted Conformational Tendencies of Amino Acid Residues

| Amino Acid Residue | Structural Influence | Effect on Peptide Conformation |

|---|---|---|

| Boc-DL-Tyr(Boc) | Bulky, hydrophobic | Restricts backbone flexibility, promotes specific hydrophobic interactions |

| DL-Ala | Small, non-polar | Allows for some flexibility, can favor helical or turn conformations |

| Gly | Flexible | Increases conformational freedom, can act as a hinge region |

Investigation of Amino Acid Pair Interactions in Biomolecular Condensates and Phase Separation

Biomolecular condensates are dense, liquid-like droplets that form within cells through a process called liquid-liquid phase separation. nih.gov These condensates play important roles in various cellular processes by concentrating specific proteins and nucleic acids. nih.gov The formation of these condensates is driven by multivalent interactions between intrinsically disordered proteins. nih.gov

Aromatic amino acids, such as tyrosine and phenylalanine, are known to be key "sticker" residues that drive the cohesion of these dense phases. elifesciences.orgresearchgate.net The tyrosine residue in this compound could participate in the formation of such condensates. The hydroxyl group of tyrosine can form hydrogen bonds, and the aromatic ring can engage in π-π stacking interactions, both of which can contribute to the stability of the condensate. elifesciences.orgresearchgate.net

The study of this peptide in model systems could help to elucidate the role of specific amino acid interactions in the formation and properties of biomolecular condensates. For example, the interplay between the hydrophobic Boc groups and the potential for hydrogen bonding and π-π stacking from the tyrosine residue could provide insights into the complex forces that govern phase separation. Recent research has shown that even single amino acids can modulate the stability and dynamics of biomolecular condensates. biorxiv.org

Future Research Directions and Emerging Applications in Academic Contexts

Development of Novel Peptide Synthesis Methodologies and Protecting Group Strategies

The synthesis of a heterochiral, fully protected peptide like Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe presents specific challenges and opportunities for methodological innovation. Chemical peptide synthesis generally proceeds from the C-terminus to the N-terminus, requiring the use of protecting groups to prevent unwanted side reactions. wikipedia.org The tert-Butoxycarbonyl (Boc) group is a widely used α-amino protecting group, typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.comlibretexts.org The carboxyl terminus is often protected as a methyl or benzyl ester, which can be removed by mild hydrolysis. libretexts.org

For this compound, a solution-phase synthesis approach would be common, although solid-phase peptide synthesis (SPPS) has become the standard for many research applications. wikipedia.org The Boc/Bzl (benzyl) strategy in SPPS is particularly useful for reducing peptide aggregation during synthesis. wikipedia.org The presence of both Boc and methyl ester (OMe) protecting groups necessitates an orthogonal strategy where one can be removed without affecting the other, a cornerstone of modern peptide synthesis. biosynth.comspringernature.com

Future research could focus on developing more efficient coupling reagents and milder deprotection conditions suitable for complex peptides containing both D- and L-amino acids, which can influence reaction kinetics and side product formation. Furthermore, the development of novel, polar protecting groups could enhance the solubility of protected peptide fragments, a common challenge in peptide synthesis. frontiersin.org

Table 1: Protecting Groups in the Synthesis of the Target Peptide

| Protecting Group | Abbreviation | Location on Peptide | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | N-terminus, Tyrosine side-chain | Acidic conditions (e.g., TFA) creative-peptides.comlibretexts.org |

Advanced Spectroscopic and Computational Techniques for Deeper Conformational Insights

The conformational behavior of peptides is crucial to their function and is significantly influenced by the chirality of their constituent amino acids. The alternating DL-residue pattern in this compound is expected to induce unique secondary structures not commonly observed in homochiral L-peptides. nih.govnih.gov Peptides with alternating L- and D-amino acids have been shown to form novel secondary structures, such as the α-sheet. nih.gov

Computational modeling, including molecular dynamics (MD) simulations, offers a complementary approach to provide atomic-level insights into conformational preferences and dynamics. nih.gov Such simulations can help predict stable conformations and understand the influence of the D-amino acids on the peptide backbone, although force fields may need refinement to accurately model peptides containing D-residues. nih.govresearchgate.net Combining experimental spectroscopic data with computational models can provide a comprehensive understanding of the peptide's conformational landscape. researchgate.net

Table 2: Techniques for Conformational Analysis

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy | 3D structure, inter-proton distances, dihedral angles nih.gov | Essential for detailed structural elucidation in solution. |

| Circular Dichroism (CD) | Secondary structure content subr.edu | Provides insight into global secondary structure, though interpretation can be complex for D/L peptides. nih.gov |

Rational Design of Peptides for Targeted Supramolecular Assemblies and Nanostructures

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field, driven by the programmability of amino acid sequences. chinesechemsoc.orgnih.gov The this compound compound, with its bulky, hydrophobic protecting groups and specific amino acid sequence, is a candidate for forming supramolecular assemblies. The Boc groups can participate in hydrophobic interactions, while the peptide backbone can form hydrogen bonds, driving the self-assembly process. nih.gov

The alternating D- and L-amino acid sequence can influence the packing of the peptides, potentially leading to novel nanostructures that differ from those formed by all-L or all-D peptides. unca.edu Rational design principles can be applied to modify the peptide sequence or protecting groups to control the morphology of the resulting assemblies, such as nanofibers, nanotubes, or vesicles. nih.govacs.org For instance, the balance between hydrophobic and hydrophilic residues is a key factor in directing self-assembly in aqueous environments. nih.gov The bulky Boc groups on the tyrosine side chain and the N-terminus could play a significant role in directing the formation of specific, ordered aggregates.

Future research in this area would involve systematically studying how modifications to the peptide sequence and protecting groups affect the self-assembly process and the resulting nanostructures. Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) would be crucial for visualizing the morphology of these assemblies.

Exploration of Peptide-Based Systems in Bio-Inspired Materials Science and Engineering

Peptide-based materials are increasingly explored for applications in materials science and bioengineering due to their biocompatibility and tunable properties. nih.govacs.org The incorporation of D-amino acids is a particularly attractive strategy for enhancing the proteolytic stability of these materials, as D-peptides are resistant to degradation by natural proteases. nih.govnih.govlifetein.com This increased stability is a significant advantage for in vivo applications.

The self-assembling properties of peptides like this compound could be harnessed to create novel biomaterials such as hydrogels. nih.gov Peptide hydrogels can serve as scaffolds for tissue engineering, platforms for drug delivery, or as antimicrobial agents. mdpi.comsigmaaldrich.com The mechanical properties and bioactivity of these materials can be tuned by altering the peptide sequence. aiche.org

Future investigations could focus on deprotecting the title compound and studying the self-assembly and material properties of the resulting peptide. The alternating D/L sequence could confer unique mechanical properties to the resulting hydrogel. Furthermore, the tyrosine residue could be functionalized after deprotection to attach other molecules, such as drugs or targeting ligands, creating multifunctional biomaterials.

Application of the Compound as a Research Probe for Fundamental Biochemical Processes and Mechanisms

Protected peptides and those containing D-amino acids can serve as valuable research probes for studying biochemical processes. The enhanced stability of D-amino acid-containing peptides makes them ideal for investigating protein-protein interactions or enzymatic mechanisms over longer time scales without being degraded. pnas.org

While this compound in its fully protected form may have limited biological activity, its derivatives could be designed as enzyme inhibitors or receptor ligands. The alternating chirality can lead to conformations that fit into active sites or binding pockets in ways that natural L-peptides cannot. nih.gov For example, peptides with alternating L- and D-amino acids have been designed to inhibit the aggregation of amyloidogenic proteins. nih.gov

Future work could involve synthesizing analogs of this peptide with specific modifications to act as probes. For instance, replacing the OMe group with a fluorescent tag would allow for visualization of the peptide's interaction with cells or proteins. The resistance to proteolysis conferred by the D-amino acids would be a significant asset in such studies, ensuring that the probe remains intact during the experiment. mdpi.com The Boc groups could also be strategically removed to study the influence of specific functional groups on biological interactions.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe, and how should data be interpreted?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm backbone connectivity and side-chain protection. For example, Boc groups exhibit distinct tert-butyl signals (~1.4 ppm in -NMR) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight and purity. Fragmentation patterns help identify incomplete deprotection or side reactions.

- Infrared (IR) Spectroscopy: Confirm carbonyl stretches (e.g., ester C=O at ~1730 cm) and Boc-group vibrations (amide I band ~1650 cm).

- Methodological Considerations: Cross-validate data using orthogonal techniques to address solvent or concentration artifacts .

Advanced: How can researchers resolve conflicting NMR data on the conformational dynamics of this compound in polar vs. nonpolar solvents?

Answer:

- Variable Solvent Studies: Perform NMR titrations in DMSO-d, CDCl, and aqueous buffers to assess solvent-dependent conformational shifts.

- Dynamic NMR Analysis: Use temperature-dependent experiments to detect slow exchange processes (e.g., cis-trans isomerization).

- Computational Validation: Pair experimental data with molecular dynamics (MD) simulations to model solvent-peptide interactions.

- Contradiction Mitigation: Document solvent purity, temperature control, and instrument calibration to minimize artifacts .

Basic: What are the optimal synthetic conditions for this compound using solid-phase peptide synthesis (SPPS)?

Answer:

- Protection Strategy: Use Boc for Tyr side-chain and N-terminus, methyl ester for C-terminus. Orthogonal deprotection with TFA (Boc removal) and saponification (ester cleavage) minimizes side reactions .

- Coupling Agents: HBTU/HOBt in DMF ensures efficient amide bond formation. Monitor coupling efficiency via Kaiser test.

- Critical Parameters: Maintain anhydrous conditions, control reaction time (<2 hours per coupling), and use high-purity resins to avoid truncated sequences .

Advanced: How to design enzymatic interaction studies for this peptide, ensuring data reproducibility across laboratories?

Answer:

- Assay Selection: Use circular dichroism (CD) for secondary structure analysis and isothermal titration calorimetry (ITC) for binding thermodynamics.

- Buffer Compatibility: Ensure compatibility between peptide solubility (e.g., DMSO stocks) and enzyme activity (e.g., phosphate buffers at pH 7.4).

- Negative Controls: Include scrambled-sequence peptides and enzyme-free samples to validate specificity.

- Inter-Lab Protocols: Standardize enzyme lot numbers, temperature (±0.5°C), and agitation rates to reduce variability .

Literature Review: What strategies efficiently locate recent studies on this compound in academic databases?

Answer:

- Boolean Search: Use

(this compound) AND (synthesis OR conformation)in SciFinder or Reaxys . - Filters: Limit results to "peer-reviewed journals" and post-2010 publications.

- Citation Tracking: Use Web of Science’s "Cited Reference Search" to identify newer papers referencing foundational studies .

Advanced: How should researchers address discrepancies in HPLC purity assessments of this peptide?

Answer:

- Column Calibration: Use certified reference standards (e.g., USP-grade peptides) to calibrate retention times.

- Gradient Optimization: Adjust acetonitrile/water gradients to resolve co-eluting impurities.

- Statistical Replication: Perform triplicate runs and apply ANOVA to assess intra-batch variability.

- Alternative Methods: Cross-check with capillary electrophoresis (CE) or LC-MS for orthogonal validation .

Advanced: What computational methods validate the 3D structure of this compound?

Answer:

- Molecular Dynamics (MD): Simulate solvated systems (e.g., GROMACS) to model folding in explicit water. Compare with NMR-derived NOE restraints .

- Density Functional Theory (DFT): Calculate vibrational spectra (IR) to match experimental data.

- Docking Studies: Use AutoDock Vina to predict interactions with biological targets, prioritizing low-energy conformers .

Basic: What protocols ensure stability of this compound during storage?

Answer:

- Lyophilization: Store at -20°C under argon to prevent hydrolysis of ester groups.

- Buffered Solutions: Use pH 4–5 acetate buffers to minimize deamidation or oxidation.

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How to correlate spectroscopic data with molecular dynamics simulations for this peptide?

Answer:

- NOE Restraints: Integrate NMR-derived nuclear Overhauser effects (NOEs) into MD simulations to refine conformational ensembles.

- Chemical Shift Prediction: Tools like SHIFTX2 predict and shifts from MD trajectories for direct comparison with experimental data.

- Multivariate Analysis: Apply principal component analysis (PCA) to identify dominant conformational states across datasets .

Interdisciplinary: How to integrate chemical synthesis data with biological activity studies for this peptide?

Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified protecting groups (e.g., Fmoc instead of Boc) and test enzyme inhibition.

- Systems Biology Approaches: Use transcriptomics or proteomics to identify pathways affected by the peptide in cell models.

- Data Fusion: Combine HPLC purity data, NMR structural insights, and bioassay results into a unified database (e.g., KNIME or Galaxy) for meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.